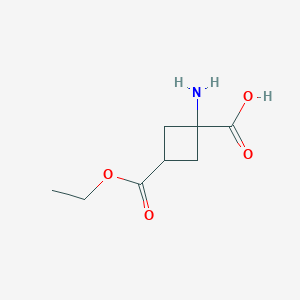![molecular formula C18H16BrNO5 B2381467 Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate CAS No. 832674-72-3](/img/structure/B2381467.png)
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate” is a chemical compound that belongs to the class of benzoates. It is a synthetic compound with a molecular weight of 406.23 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.23 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Intramolecular Cycloaddition Reactions
- Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate and related compounds have been used in intramolecular cycloaddition reactions. For instance, a study demonstrated the synthesis of a compound through the intramolecular cycloaddition of (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate, showcasing the utility in organic synthesis (Long He, 2010).
Synthesis of Schiff Base Compounds
- Schiff base compounds derived from ethyl-4-amino benzoate, which is structurally related to this compound, have been synthesized and studied for their optical nonlinear properties. These compounds demonstrate potential applications in the field of optics and material science (Hasanain A. Abdullmajed et al., 2021).
Hydrogen-Bonded Supramolecular Structures
- This compound-related compounds are also significant in studying hydrogen-bonded supramolecular structures. Research has shown the formation of various dimensional structures via hydrogen bonding in substituted 4-pyrazolylbenzoates (J. Portilla et al., 2007).
Biological Activity Studies
- Related compounds have been synthesized and evaluated for their biological activities. For instance, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and its derivatives showed juvenile hormone antagonist activity, indicating potential use in biological control and insect behavior studies (E. Kuwano et al., 2008).
Pharmacological Applications
- Derivatives of this compound have been explored for pharmacological applications. For example, a study on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride, a compound structurally related, demonstrated its potent and selective β3-adrenoceptor agonist activity, potentially useful in treating preterm labor (T. Croci et al., 2007).
Synthesis of Novel Compounds
- The compound and its analogs have been instrumental in synthesizing novel chemical entities with potential applications in various fields. For example, new benzofuran analogs synthesized from 5-bromosalicylaldehyde demonstrated antimicrobial and pharmacological activities (G. Parameshwarappa et al., 2008).
Wirkmechanismus
Mode of Action
It is known that the compound contains a bromo group, which is often involved in electrophilic aromatic substitution reactions
Biochemical Pathways
The compound’s bromo group suggests potential involvement in pathways related to electrophilic aromatic substitution . More research is needed to confirm this and identify other affected pathways and their downstream effects.
Result of Action
Given the compound’s structure, it may interact with cellular targets via electrophilic aromatic substitution . The specific effects of these interactions on cellular function and signaling require further investigation.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(4-bromo-2-formylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMXBVQJUMAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)

![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)


![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)

![(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2381400.png)

![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)
![N-(2,6-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381405.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)